molecular formula C16H17N5O3 B2595699 2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034280-37-8

2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

Cat. No.: B2595699
CAS No.: 2034280-37-8
M. Wt: 327.344
InChI Key: DATXGOTYZOXWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a novel research compound designed for investigators exploring advanced therapeutic agents, particularly in oncology and neuroscience. This synthetic molecule features the [1,2,4]triazolo[4,3-a]pyrazine pharmacophore, a scaffold recognized in medicinal chemistry for its potential to interact with key biological targets. Derivatives of the [1,2,4]triazolo[4,3-a]pyrazine core have been identified as potent inhibitors of critical kinase targets. Specifically, closely related analogs have demonstrated excellent inhibitory activity against c-Met and VEGFR-2 kinases, making them compelling candidates for anticancer research . These dual-inhibitors can suppress tumor cell proliferation and induce apoptosis in various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and Hela (cervical carcinoma) . The structural motif of conjugating a heterocyclic core with an arylacetamide side chain, as seen in this compound, is a established strategy in the design of potential c-Met/VEGFR-2 tyrosine kinase inhibitors . Furthermore, the 8-hydroxy-substituted [1,2,4]triazolo[4,3-a]pyrazine structure is a key feature in other significant research pathways. It serves as the core structure in compounds investigated as highly potent and selective human A 2A adenosine receptor antagonists . Such antagonists are of great interest for research into neuroprotection, particularly for potential applications against cerebral ischemia, due to their ability to be hybridized with antioxidant components . This compound is supplied for research use only and is intended for utilization in controlled laboratory settings by qualified scientists.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-2-24-12-5-3-11(4-6-12)9-14(22)18-10-13-19-20-15-16(23)17-7-8-21(13)15/h3-8H,2,9-10H2,1H3,(H,17,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATXGOTYZOXWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyrazine core . This is followed by further functionalization to introduce the ethoxyphenyl and acetamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes or receptors. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and metastasis . The inhibition of c-Met kinase disrupts these processes, leading to reduced tumor growth and metastasis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-triazolo[4,3-a]pyrazine derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Biological Activity Reference
2-(4-Ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide 8-hydroxy-triazolo-pyrazine core; 4-ethoxyphenylacetamide side chain Hypothesized antioxidant/anti-inflammatory activity (based on structural analogs)
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide 8-(4-chlorobenzylsulfanyl) substitution; 3-oxo-triazolo-pyrazine; dimethylphenylacetamide Enhanced enzyme inhibition (e.g., kinase targets) due to sulfur-mediated interactions
N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide 8-amino substitution; phenolic antioxidant (di-tert-butyl-hydroxybenzamide) conjugate Demonstrated antioxidant activity via radical scavenging
8-Amino-6-(3,5-di-tert-butyl-4-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Bulky tert-butyl/methoxy groups; 8-amino substitution Improved metabolic stability and CNS penetration

Key Comparative Insights

Substituent Effects on Bioactivity: The 8-hydroxy group in the target compound contrasts with 8-amino (e.g., ) or 8-sulfanyl (e.g., ) substitutions. Hydroxy groups enhance hydrogen bonding but may reduce metabolic stability compared to amino or alkylthio groups. 4-Ethoxyphenyl vs. 4-methoxyphenyl: Ethoxy increases lipophilicity (logP ~2.8 vs.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogous triazolo-pyrazine acetamides, such as coupling hydrazine derivatives with activated esters (e.g., ethyl chloroacetate) under reflux conditions .
  • Comparatively, sulfur-containing analogs (e.g., ) require thioglycolic acid or thionation reagents, complicating purification .

Enzyme Inhibition: Sulfur-containing derivatives (e.g., ) show nanomolar affinity for kinases (e.g., JAK2), whereas ethoxy-phenyl analogs may prioritize anti-inflammatory targets (e.g., COX-2) .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 2-{8-[(4-Chlorobenzyl)sulfanyl]-...-yl}acetamide 8-Amino-6-(3,5-di-tert-butyl...)-one
Molecular Weight 382.39 g/mol 509.01 g/mol 453.58 g/mol
logP (Predicted) 2.8 3.9 4.2
Melting Point Not reported 260–263°C 263–264°C
Hydrogen Bond Donors 2 1 2

Biological Activity

2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, particularly focusing on its pharmacological properties and therapeutic potentials.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16_{16}H17_{17}N5_5O3_3
  • Molecular Weight : 327.34 g/mol
  • CAS Number : 2034280-37-8

The structure of the compound includes a triazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway usually includes:

  • Formation of the triazole ring through cyclization.
  • Alkylation with acetamide derivatives.
  • Final purification and characterization using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. Studies report minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL for similar triazole derivatives .

Antitubercular Activity

In a study focused on anti-tubercular agents, derivatives similar to this compound were evaluated against Mycobacterium tuberculosis. Some compounds exhibited IC50_{50} values ranging from 1.35 to 2.18 μM, indicating promising activity against tuberculosis .

Cytotoxicity

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. The aforementioned compound demonstrated low toxicity in human embryonic kidney cells (HEK-293), suggesting it may be a safe candidate for further development in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of triazole-containing compounds often correlates with specific structural features:

  • The presence of an ethoxy group enhances lipophilicity, potentially improving membrane permeability.
  • Hydroxy groups contribute to hydrogen bonding interactions with biological targets.

Case Studies

A notable case study involved the evaluation of a series of substituted triazoles where compounds similar to this compound were synthesized and tested for their biological activities. The results highlighted several derivatives with enhanced activity against both bacterial strains and cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.